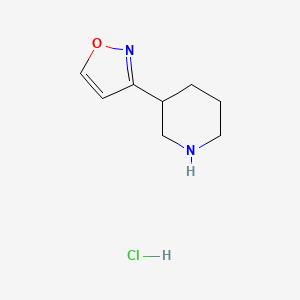![molecular formula C19H22F3N3 B2768294 N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine CAS No. 338400-52-5](/img/structure/B2768294.png)
N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine
説明
N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a guanidine core. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
作用機序
Mode of Action
. These reactions involve the transfer of electrons, which can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
For instance, the trifluoromethyl group is known to participate in nucleophilic substitution reactions , which could potentially affect various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For instance, some compounds need to be stored under specific conditions to maintain their stability . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine typically involves the following steps:
Formation of the Guanidine Core: The guanidine core can be synthesized by reacting an appropriate amine with a cyanamide derivative under basic conditions.
Introduction of the Benzyl Moiety: The benzyl group with a trifluoromethyl substituent is introduced through a nucleophilic substitution reaction. This step often involves the use of a benzyl halide derivative and a suitable base.
Attachment of the Butyl and Phenyl Groups: The final step involves the attachment of the butyl and phenyl groups to the guanidine core. This can be achieved through a series of alkylation and arylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced compounds with modified hydrogenation states.
Substitution: New compounds with substituted functional groups.
科学的研究の応用
N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
類似化合物との比較
N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine can be compared with other similar compounds, such as:
N-butyl-N’‘-phenyl-N’-[4-(trifluoromethyl)benzyl]guanidine: Differing in the position of the trifluoromethyl group on the benzyl moiety.
N-butyl-N’‘-phenyl-N’-[3-(difluoromethyl)benzyl]guanidine: Differing in the number of fluorine atoms in the substituent group.
N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)phenyl]guanidine: Differing in the nature of the aromatic substituent.
特性
IUPAC Name |
1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3/c1-2-3-12-23-18(25-17-10-5-4-6-11-17)24-14-15-8-7-9-16(13-15)19(20,21)22/h4-11,13H,2-3,12,14H2,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXVPWOJUYRELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=NCC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326650 | |
| Record name | 1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665795 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338400-52-5 | |
| Record name | 1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2768212.png)

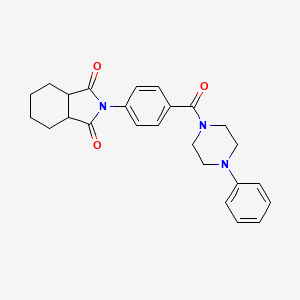
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2768218.png)
![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2768219.png)
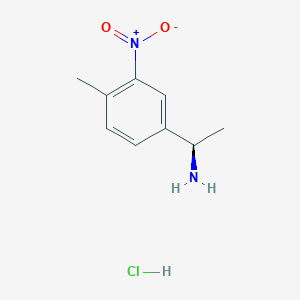
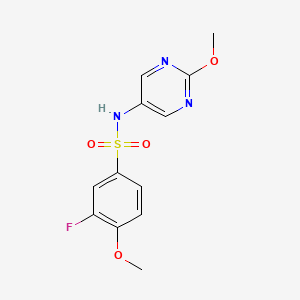
![2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2768225.png)
![N-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2768226.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2768227.png)
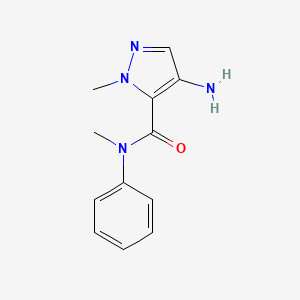
![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)
![2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2768233.png)
